2-(4-Bromo-4-pentenyl)-1,3-dioxane
Overview
Description
2-(4-Bromo-4-pentenyl)-1,3-dioxane is a useful research compound. Its molecular formula is C9H15BrO2 and its molecular weight is 235.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Platinum-Catalyzed Intramolecular Alkylation of Indoles with Unactivated Olefins
This study demonstrates the use of platinum catalysis in the cyclization of 2-(4-pentenyl)indoles, indicating the potential of 2-(4-Bromo-4-pentenyl)-1,3-dioxane in facilitating complex organic reactions (Liu, Han, Wang, & Widenhoefer, 2004).
Synthesis and Conformational Analysis in Cider
This research identified and analyzed various 1,3-dioxanes in French cider, including 2-(4-pentenyl)-1,3-dioxane derivatives, contributing to our understanding of flavor chemistry and natural product synthesis (Dietrich, Beuerle, Withopf, Schreier, Brunerie, Bicchi, & Schwab, 1997).
Gold(I)-Catalyzed Hydroamination of Allenes
This paper discusses the use of gold(I) catalysis in the reaction of 2,3-pentadienyl benzoate with benzyl carbamate, highlighting the utility of similar dioxane compounds in catalytic processes (Kinder, Zhang, & Widenhoefer, 2008).
Synthesis of Liquid Crystals
A study on the synthesis of 5-alkyl-2-(4-cyanophenyl)-1,3-dioxanes, such as 2-(4-pentenyl)-1,3-dioxane derivatives, for use in liquid crystals highlights its application in materials science (Liu Qian-feng, 2002).
Platinum(II)/Europium(III)-Catalyzed Hydroalkylation
This research explores the catalytic activity of platinum and europium complexes in the hydroalkylation of 4-pentenyl β-dicarbonyl compounds, relevant to the study of this compound (Liu & Widenhoefer, 2005).
Properties
IUPAC Name |
2-(4-bromopent-4-enyl)-1,3-dioxane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO2/c1-8(10)4-2-5-9-11-6-3-7-12-9/h9H,1-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFHOGHIPUPVNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCC1OCCCO1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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